(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, a nitrophenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Aldol condensation: The final step involves an aldol condensation between the thiazole derivative and the ethoxy-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile: Lacks the ethoxy group.
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the nitro group.
Uniqueness
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the ethoxy and nitro groups distinguishes it from similar compounds and may enhance its utility in various applications.
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-2-27-19-9-13(6-7-18(19)24)8-15(11-21)20-22-17(12-28-20)14-4-3-5-16(10-14)23(25)26/h3-10,12,24H,2H2,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKKAUNYAKPRLS-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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